2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile
Description
Historical Context of Benzonitrile Derivatives
The exploration of benzonitrile derivatives traces back to 1844, when Hermann Fehling first synthesized benzonitrile via thermal dehydration of ammonium benzoate. This discovery laid the groundwork for nitrile chemistry, enabling the systematic study of cyanoaromatic systems. Over time, synthetic methodologies evolved, with the Rosenmund–von Braun reaction (using CuCN or NaCN/DMSO) and ammoxidation of toluene emerging as scalable routes to benzonitrile and its derivatives.
The development of 2-substituted benzonitriles gained momentum in the late 20th century, driven by their utility in pharmaceutical and materials science. For instance, the interstellar detection of benzonitrile in 2018 highlighted its role in astrochemistry, underscoring the compound’s stability under extreme conditions. The specific derivative 2-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile represents a convergence of nitrile and lactam chemistry, combining electronic polarization from the cyano group with the conformational rigidity of a pyrrolidinone ring.
Classification Within Nitrile-Containing Heterocyclic Compounds
This compound belongs to two distinct chemical classes:
- Aromatic nitriles : Characterized by a benzene ring directly bonded to a cyano group, as defined by IUPAC Subsection C07D 401/14 for nitrile-containing heterocycles.
- Lactam derivatives : The 2-oxopyrrolidinyl moiety classifies it as a γ-lactam, a five-membered cyclic amide with proven bioactivity in neurological and anticancer agents.
Table 1: Classification Parameters
This dual functionality enables unique electronic interactions, such as intramolecular hydrogen bonding between the lactam carbonyl and nitrile group, which stabilizes the molecule’s conformation.
General Significance of 2-Substituted Benzonitriles in Chemical Research
2-Substituted benzonitriles exhibit enhanced polarity compared to their parent compound, making them ideal candidates for:
- Drug discovery : The nitrile group mimics hydrogen-bond acceptors in pyridines, enabling bioisosteric replacements. For example, biphenyl-triazole-benzonitrile derivatives show promise as PD-1/PD-L1 inhibitors, with IC₅₀ values as low as 8.52 μM.
- Coordination chemistry : The nitrile’s lone pair facilitates metal-ligand interactions. Palladium complexes of benzonitrile derivatives serve as intermediates in cross-coupling reactions.
- Materials science : Substitution at the 2-position modulates electron density, influencing optoelectronic properties. Derivatives with triazole moieties demonstrate applications in organic light-emitting diodes (OLEDs).
Key Research Findings:
- Synthetic versatility : 4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile, a structural analog, is synthesized via nucleophilic substitution between 4-cyanobenzyl chloride and 3-amino-2-pyrrolidinone under basic conditions.
- Biological activity : Analogous compounds inhibit acetylcholinesterase (AChE) at nanomolar concentrations, relevant to Alzheimer’s disease therapeutics.
Nomenclature and Structural Identification Parameters
IUPAC Name:
This compound
Structural Identifiers:
| Parameter | Value | Source |
|---|---|---|
| SMILES | N#CC1=CC=CC=C1CN2C(CCC2)=O | |
| InChI Key | CMNFBCHXBLLJOB-UHFFFAOYSA-N | |
| Molecular Formula | C₁₂H₁₂N₂O | |
| Molecular Weight | 200.24 g/mol |
Spectroscopic Signatures:
Table 2: Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.21 Å, b = 12.45 Å, c = 10.33 Å |
These identifiers enable unambiguous structural confirmation, critical for reproducibility in synthetic protocols.
Properties
IUPAC Name |
2-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-10-4-1-2-5-11(10)9-14-7-3-6-12(14)15/h1-2,4-5H,3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNFBCHXBLLJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256960 | |
| Record name | 2-[(2-Oxo-1-pyrrolidinyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-70-6 | |
| Record name | 2-[(2-Oxo-1-pyrrolidinyl)methyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Oxo-1-pyrrolidinyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile typically involves the nucleophilic substitution or amidomethylation of benzonitrile derivatives with pyrrolidinone or its derivatives.
Amidomethylation Reaction Approach
Literature on related quinazolinone derivatives suggests amidomethylation as a plausible synthetic approach. This involves:
- Reaction of the nitrogen atom of 2-oxopyrrolidinone with a benzonitrile derivative bearing a suitable leaving group or activated position.
- Use of formaldehyde or a similar methylene donor to introduce the methylene bridge.
- Catalysts or mild heating to promote the reaction.
- This method is supported by analogous syntheses of pyrrolidinone-containing molecules.
Alternative Synthetic Routes
- Multi-component reactions involving salicylaldehydes, malononitrile, and thiols have been used to construct medicinally relevant heterocycles with cyano and pyrrolidinone groups, indicating potential for one-step or multi-step synthesis strategies.
- Esterification and subsequent hydrazide formation from hydroxyphenyl pyrrolidinone derivatives have been reported, which can be adapted for the synthesis of related benzonitrile compounds by modifying the aromatic substituent.
Patent-Described Methods
Though no patents directly describe the synthesis of this compound, related patents describe preparation of benzonitrile derivatives via nucleophilic aromatic substitution and coupling reactions under basic conditions (e.g., potassium carbonate in DMF at elevated temperatures) resulting in high yields (up to 83%) of benzonitrile-containing products.
Typical Reaction Conditions and Parameters
Purification and Characterization
- The crude product is usually purified by recrystallization from ethanol or similar solvents.
- Purity is confirmed by HPLC (>98%).
- Structural confirmation is performed using NMR, IR, and mass spectrometry methods.
Summary Table of Preparation Methods
Research Findings and Notes
- The nucleophilic substitution method is the most documented and practical for laboratory synthesis, providing good yields and purity.
- Amidomethylation reactions require careful control of reaction conditions to avoid side reactions.
- Multi-component reactions offer rapid assembly of complex heterocycles but may need further adaptation for this specific compound.
- Structural studies on related compounds show that the oxopyrrolidinyl group contributes to planarity and conjugation affecting reactivity.
- No direct synthetic route from patents specifically names this compound but related benzonitrile derivatives’ preparation methods provide a reliable framework.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Positional Isomers on the Benzene Ring
3- and 4-(2-Oxopyrrolidin-1-yl)benzonitrile
- Structural Differences: These isomers differ in the substitution position of the pyrrolidinone-methyl group (meta or para vs. ortho) .
- Physicochemical Properties :
Piperidinone Analog: 2-[(2-Oxopiperidin-1-yl)methyl]benzonitrile
- Structural Differences: Replacement of the 5-membered pyrrolidinone with a 6-membered piperidin-2-one ring .
- Physicochemical Properties: Compound Molecular Formula Molecular Weight (g/mol) IR (C≡N stretch) 2-[(2-Oxopiperidin-1-yl)methyl]benzonitrile C₁₃H₁₄N₂O 214.26 Not reported
- Implications: The larger piperidinone ring may reduce ring strain and increase lipophilicity compared to the pyrrolidinone analog.
Heterocyclic Sulfonyl Derivative: 2-((2-Methylaziridin-1-yl)sulfonyl)benzonitrile
- Structural Differences: A sulfonyl-linked 2-methylaziridine replaces the pyrrolidinone-methyl group .
Physicochemical Properties :
Compound Molecular Formula Molecular Weight (g/mol) $^1$H NMR (CDCl₃) Highlights 2-((2-Methylaziridin-1-yl)sulfonyl)benzonitrile C₁₁H₁₁N₃O₂S 249.29 δ 8.10 (d, 1H), 7.84 (d, 1H), 1.28 (d, 3H)
Pyrimidinone Derivatives
Example : 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]benzonitrile
- Structural Differences: A dihydropyrimidinedione substituent replaces the pyrrolidinone .
- Physicochemical Properties :
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Pyrimidinone derivative | C₁₃H₁₀ClN₃O₂ | 283.69 |
- Implications : The chloro and dioxo groups introduce electronegative centers, likely influencing hydrogen-bonding interactions and metabolic stability.
Biological Activity
2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile, with the molecular formula CHNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings, supported by case studies and data tables.
Chemical Structure and Properties
The compound features a benzonitrile moiety linked to a pyrrolidinone ring, which is significant for its interaction with various biological targets. The unique structure allows it to participate in diverse biochemical pathways.
Target Interactions
Research indicates that this compound may interact with several receptors and enzymes. Notably, it has been studied for its potential as a selective androgen receptor modulator (SARM), which could have implications for muscle wasting and hormone-related disorders.
Biochemical Pathways
The compound's mechanism involves modulation of gene expression related to muscle growth and metabolism. It may influence cellular signaling pathways by binding to specific receptors, leading to downstream effects on cellular processes.
Pharmacological Effects
Studies have shown that derivatives of this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some compounds demonstrate effectiveness against bacterial strains, suggesting potential therapeutic applications in treating infections .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
Case Studies and Research Findings
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular energy production.
- In Vivo Efficacy : In animal models, compounds similar to this compound have shown promise in reducing tumor growth and enhancing muscle mass in models of cachexia.
- Clinical Relevance : A review highlighted the potential of this compound class in developing new therapeutics for muscle-related disorders and metabolic syndromes, emphasizing the need for further clinical studies .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or coupling reactions between benzonitrile derivatives and pyrrolidinone-containing precursors. Key steps include:
- Alkylation : Reacting 2-(bromomethyl)benzonitrile with 2-pyrrolidinone under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 70°C, 18h | 65–75 | ≥95% |
| Purification | Ethyl acetate/hexane (3:7) | 85–90 | ≥98% |
Methodological Insight : Optimize solvent polarity (DMF vs. acetonitrile) to balance reactivity and side-product formation. Monitor reaction progress via TLC or LC-MS .
Q. How can the structural identity of this compound be confirmed?
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Compare experimental ¹H/¹³C NMR shifts with computed spectra (e.g., DFT). Key peaks: benzonitrile C≡N (~110 ppm in ¹³C NMR), pyrrolidinone carbonyl (~175 ppm) .
- X-ray Crystallography : Solve the crystal structure using SHELXL (SHELX suite) for precise bond lengths and angles .
- HR-MS : Confirm molecular ion ([M+H]⁺ = 215.1052) and isotopic pattern .
Critical Note : Discrepancies in NMR data may arise from rotamers due to restricted rotation around the methyl-pyrrolidinone bond. Use variable-temperature NMR to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?
Conflicts between X-ray and NMR data often stem from:
Q. Table 2: Analytical Techniques for Data Validation
| Technique | Parameter | Resolution Strategy |
|---|---|---|
| X-ray | Disordered atoms | Refine with SHELXL restraints |
| NMR | Overlapping peaks | 2D-COSY/NOESY for assignment |
Q. What experimental strategies are used to study the structure-activity relationship (SAR) of this compound in pharmacological contexts?
Step 1: Target Identification
- In Silico Docking : Use AutoDock Vina to predict binding to neurological targets (e.g., GABA receptors) based on the benzonitrile-pyrrolidinone scaffold .
Step 2: In Vitro Assays - Binding Affinity : Radioligand displacement assays (IC₅₀) with [³H]-flumazenil for GABAₐ receptor subtypes .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Key Finding : Substituents on the pyrrolidinone ring (e.g., methyl groups) enhance metabolic stability by 30% compared to unmodified analogs .
Q. How can researchers address low yields in multi-step syntheses involving this compound?
Root Causes :
- Intermediate Instability : Protect reactive groups (e.g., nitrile) with Boc or Fmoc during coupling steps .
- Side Reactions : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents .
Q. Optimization Workflow :
Screen solvents (DMF vs. THF) to minimize hydrolysis.
Employ flow chemistry for exothermic steps (e.g., alkylation) to improve control .
Q. What computational methods are effective for predicting the physicochemical properties of this compound?
- LogP Calculation : Use MarvinSketch (ChemAxon) or QikProp (Schrödinger) to estimate partition coefficients (predicted LogP = 1.8 ± 0.2) .
- pKa Prediction : The pyrrolidinone nitrogen has a pKa ~3.5, making it protonated under physiological conditions .
Validation : Compare computed values with experimental HPLC-derived LogD7.4 and potentiometric titration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
